Civetone

Fragrance chemistry Perfumery formulation Substantivity analysis

Sourcing high-purity macrocyclic musks with consistent cis-(Z) isomer content is critical for fragrance longevity and olfactory quality. Civetone (CAS 542-46-1) directly addresses this need as the principal odor constituent of natural civet, providing a warm, animalic musk character. Key procurement differentiators: (1) >400-hour substantivity on smelling strips, outperforming muscenone in multi-day evaluations; (2) IFRA-compliant at 0.1% max in fragrance concentrates with a RIFM-cleared safety profile across all human health endpoints; (3) availability of palm oil-derived, renewable feedstock-synthesized material for verified sustainability claims. Standard analytical documentation includes purity assay and geometric isomer composition.

Molecular Formula C17H30O
Molecular Weight 250.4 g/mol
CAS No. 542-46-1
Cat. No. B1240492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCivetone
CAS542-46-1
Synonyms9-cycloheptadecen-1-one
civetone
civetone, (Z)-isome
Molecular FormulaC17H30O
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESC1CCCC=CCCCCCCCC(=O)CCC1
InChIInChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1-
InChIKeyZKVZSBSZTMPBQR-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Civetone: Identity and Baseline Characterization


Civetone (CAS 542-46-1; (9Z)-cycloheptadec-9-en-1-one) is a 17-membered macrocyclic ketone belonging to the macrocyclic musk class, with molecular formula C₁₇H₃₀O and molecular weight 250.42 g/mol [1]. It is the principal odoriferous constituent of natural civet secretion, present at concentrations of 2.5–3.4% [2]. The compound exists as geometric isomers; the naturally occurring cis-(Z) form is the commercially relevant isomer due to its characteristic refined, warm musky odor with subtle animalic warmth, whereas the trans-(E) isomer exhibits inferior olfactory properties [3]. Civetone is commercially recognized as one of the three macrocyclic musk ketones of primary industrial importance alongside muscone (3-methylcyclopentadecan-1-one) and cyclopentadecanone (Exaltone®), and is known under the trade name Civettone® (Firmenich) [4].

Civetone: Why Substitution Is Complex


Although civetone, muscone, cyclopentadecanone, cyclohexadecanone, and ambrettolide all belong to the macrocyclic musk family, their ring size, saturation state, stereochemistry, and physicochemical profiles diverge significantly, resulting in distinct olfactory character, substantivity, volatility, and regulatory status that preclude simple one-to-one substitution. Civetone possesses a 17-membered unsaturated ring with a cis double bond at position 9, whereas muscone is a 15-membered saturated ring with a methyl substituent, and cyclopentadecanone is an unsubstituted 15-membered saturated ketone [1]. These structural differences manifest in odor threshold variations, with muscone exhibiting an extremely low detection threshold (~0.3 ppb) compared to civetone's different threshold profile [2], and substantivity differences where cyclohexadecanone has been shown to possess significantly improved substantivity over cyclopentadecanone [3]. Furthermore, cis/trans stereoisomerism critically affects olfactory quality—the cis-(Z) isomer of civetone is the commercially valued form, while the trans-(E) isomer has diminished utility [4]. Formulators attempting generic substitution risk altered fragrance diffusion profiles, compromised base note longevity, and potential non-compliance with IFRA concentration limits specific to each macrocyclic musk.

Civetone: Differentiation Evidence


Substantivity: Ring Size vs. Cyclopentadecanone

Civetone's 17-membered unsaturated macrocyclic ring confers distinct volatility and substantivity characteristics compared to the 15-membered saturated cyclopentadecanone. A patent comparative analysis demonstrates that cyclohexadecanone (16-membered) exhibits significantly improved substantivity relative to cyclopentadecanone, establishing a ring-size-to-substantivity relationship that extends to civetone's 17-membered structure [1]. This class-level inference positions civetone as having higher substantivity potential than smaller-ring macrocyclic musks, translating to longer fragrance persistence on substrates such as skin, hair, and textiles.

Fragrance chemistry Perfumery formulation Substantivity analysis

Longevity on Smelling Strip vs. Muscone

In direct comparative testing on smelling strips, civetone (civettone) demonstrates superior long-term persistence relative to muscone and other macrocyclic musks. A controlled ten-day observational study reported that civetone, which started relatively weak, gradually overtook other macrocyclic musks in relative strength and remained detectable longer than comparators such as muscenone, which decreased faster and was only barely detectable after five days [1]. Technical datasheets further corroborate that civetone longevity exceeds 400 hours on a smelling strip .

Perfumery Fragrance longevity Odor persistence

Isomer Purity: Cis-(Z) vs. Trans-(E) Differentiation

Civetone exists as two geometric isomers (cis-(Z) and trans-(E)) around the C9 double bond, with only the cis-(Z) isomer possessing the commercially desirable refined musk odor. Patent literature explicitly states that the cis-(Z) isomer of civetone is most commonly used as musk, while the trans-(E) isomer has inferior olfactory properties [1]. Naturally occurring civetone in civet secretion contains exclusively the cis-form, whereas synthetic routes may produce mixtures of both isomers [2]. Silver ion exchange chromatography has been developed as a purification process to separate cis and trans isomers of unsaturated macrocyclic compounds including civetone, enabling procurement of isomerically enriched material [1].

Stereochemistry Isomer separation Fragrance quality control

Synthesis Yield from Palm Oil Feedstock

A sustainable synthetic route for civetone utilizing palm oil-derived precursors has been established, providing a renewable feedstock alternative to traditional multi-step syntheses. The process begins with metathesis of ethyl oleate catalyzed by WCl₆ and SnMe₄ to yield diethyl 9-octadecenedioate at 99% yield . Subsequent Dieckmann condensation produces 2-ethoxycarbonyl-9-cycloheptadecenone at 63% yield, followed by hydrolysis-decarboxylation to yield civetone at 93% yield for the final step . This represents the first report of civetone synthesis from palm oil products and establishes a benchmark yield for renewable feedstock-based production .

Green chemistry Olefin metathesis Renewable feedstock synthesis

IFRA Limits and Regulatory Clearance

Civetone has undergone comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluating seven human health endpoints plus environmental impact [1]. The assessment cleared all endpoints using target data, read-across, and/or Threshold of Toxicological Concern (TTC) approaches [1]. IFRA standards set a maximum concentration of 0.1% in fragrance concentrates [2]. This regulatory clearance profile contrasts with certain other macrocyclic musks such as ambrettolide, which may have different IFRA restriction levels due to sensitization potential. The 95th percentile concentration in fine fragrance was reported as 0.03% (RIFM, 2019), indicating typical industrial usage levels [1].

Fragrance regulation IFRA compliance Dermal safety

Physicochemical Profile and Lipophilicity

Civetone exhibits a high logP (octanol-water partition coefficient) of 6.31 as determined by EPI Suite estimation [1]. This high lipophilicity correlates with very low water solubility (0.09556 mg/L at 25°C) and a vapor pressure of 0.00018 mm Hg at 20°C, indicating low volatility [1]. The boiling point is 344°C and melting point is 32°C (FMA data) [1]. These physicochemical parameters place civetone among the less volatile and more lipophilic macrocyclic musks, which directly impacts its substantivity, skin retention, and release kinetics in fragrance formulations.

Physicochemical properties Formulation science Partition coefficient

Civetone: Application Scenarios


Fine Fragrance Base Note and Fixative

Civetone is optimally deployed as a base note and fixative in fine fragrance formulations where extended longevity and warm, animalic musk character are required. Its substantivity exceeding 400 hours on smelling strips and demonstrated superior persistence relative to muscenone over multi-day evaluations make it suitable for luxury oriental, floral, and chypre compositions. Typical usage concentrations range from 0.1% to 0.5% in perfume compounds, with the 95th percentile concentration in fine fragrance reported at 0.03% [1]. Procurement for this application should prioritize high cis-(Z) isomer content material to ensure optimal olfactory quality.

Sustainable Sourcing from Renewable Feedstocks

For organizations with sustainability mandates, civetone synthesized via the palm oil-derived route offers a documented renewable feedstock alternative. The process utilizes ethyl oleate derived from palm oil and achieves 99% yield in the initial metathesis step, with 93% yield in the final hydrolysis-decarboxylation to civetone . This route provides a verifiable sustainability claim distinct from petrochemical-derived synthetic musks and aligns with green chemistry procurement criteria. Verification of feedstock origin and process documentation should accompany procurement decisions for this application.

Regulatory-Compliant Formulation for Global Markets

Civetone is suitable for fragrance products requiring IFRA-compliant documentation and cleared safety profiles across multiple human health endpoints. The RIFM safety assessment cleared all seven human health endpoints plus environmental impact, and IFRA standards establish a maximum concentration of 0.1% in fragrance concentrates [2]. With a Cramer Class II classification (Intermediate) and established volume of use of 0.1–1 metric ton per year worldwide (IFRA, 2015), civetone presents a well-characterized safety profile [1]. Procurement for regulated markets should include documentation of compliance with IFRA 51 and IFRA 49 standards.

Structure-Odor Relationship Research

Civetone serves as a key reference compound in structure-odor relationship studies of macrocyclic musks. Its 17-membered unsaturated ring structure provides a distinct scaffold for investigating conformational effects on musk odor perception, as demonstrated in studies comparing civetone and muscone analogues with CF₂ group substitutions [3]. Nine civetone analogues were synthesized and evaluated alongside five muscone analogues, with X-ray structural analysis revealing that ring conformation distortions from the Bersuker consensus model result in loss of musk fragrance [3]. Procurement for research applications should specify analytical-grade material (≥95% purity) with verified geometric isomer composition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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